Cas no 2228273-57-0 (1-(1-ethoxyethyl)cyclobutane-1-carboxylic acid)

1-(1-ethoxyethyl)cyclobutane-1-carboxylic acid structure
2228273-57-0 structure
商品名:1-(1-ethoxyethyl)cyclobutane-1-carboxylic acid
CAS番号:2228273-57-0
MF:C9H16O3
メガワット:172.221543312073
CID:6571280
PubChem ID:165627418

1-(1-ethoxyethyl)cyclobutane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 1-(1-ethoxyethyl)cyclobutane-1-carboxylic acid
    • 2228273-57-0
    • EN300-1797371
    • インチ: 1S/C9H16O3/c1-3-12-7(2)9(8(10)11)5-4-6-9/h7H,3-6H2,1-2H3,(H,10,11)
    • InChIKey: DTOFWYUVHWSFTD-UHFFFAOYSA-N
    • ほほえんだ: O(CC)C(C)C1(C(=O)O)CCC1

計算された属性

  • せいみつぶんしりょう: 172.109944368g/mol
  • どういたいしつりょう: 172.109944368g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 4
  • 複雑さ: 173
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.3
  • トポロジー分子極性表面積: 46.5Ų

1-(1-ethoxyethyl)cyclobutane-1-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1797371-0.05g
1-(1-ethoxyethyl)cyclobutane-1-carboxylic acid
2228273-57-0
0.05g
$1020.0 2023-09-19
Enamine
EN300-1797371-1.0g
1-(1-ethoxyethyl)cyclobutane-1-carboxylic acid
2228273-57-0
1g
$1214.0 2023-06-03
Enamine
EN300-1797371-0.1g
1-(1-ethoxyethyl)cyclobutane-1-carboxylic acid
2228273-57-0
0.1g
$1068.0 2023-09-19
Enamine
EN300-1797371-5g
1-(1-ethoxyethyl)cyclobutane-1-carboxylic acid
2228273-57-0
5g
$3520.0 2023-09-19
Enamine
EN300-1797371-10g
1-(1-ethoxyethyl)cyclobutane-1-carboxylic acid
2228273-57-0
10g
$5221.0 2023-09-19
Enamine
EN300-1797371-5.0g
1-(1-ethoxyethyl)cyclobutane-1-carboxylic acid
2228273-57-0
5g
$3520.0 2023-06-03
Enamine
EN300-1797371-10.0g
1-(1-ethoxyethyl)cyclobutane-1-carboxylic acid
2228273-57-0
10g
$5221.0 2023-06-03
Enamine
EN300-1797371-0.25g
1-(1-ethoxyethyl)cyclobutane-1-carboxylic acid
2228273-57-0
0.25g
$1117.0 2023-09-19
Enamine
EN300-1797371-0.5g
1-(1-ethoxyethyl)cyclobutane-1-carboxylic acid
2228273-57-0
0.5g
$1165.0 2023-09-19
Enamine
EN300-1797371-2.5g
1-(1-ethoxyethyl)cyclobutane-1-carboxylic acid
2228273-57-0
2.5g
$2379.0 2023-09-19

1-(1-ethoxyethyl)cyclobutane-1-carboxylic acid 関連文献

1-(1-ethoxyethyl)cyclobutane-1-carboxylic acidに関する追加情報

Professional Introduction to 1-(1-ethoxyethyl)cyclobutane-1-carboxylic acid (CAS No: 2228273-57-0)

1-(1-ethoxyethyl)cyclobutane-1-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No) 2228273-57-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and chemical biology. This compound, featuring a cyclobutane core substituted with a carboxylic acid group and an ethoxyethyl side chain, presents a unique structural framework that is of considerable interest for its potential applications in drug discovery and molecular design.

The structural motif of 1-(1-ethoxyethyl)cyclobutane-1-carboxylic acid combines the rigidity of the cyclobutane ring with the flexibility provided by the ethoxyethyl appendage. This dual characteristic makes it a promising candidate for developing novel molecular entities with tailored physicochemical properties. The presence of both a carboxylic acid functionality and an ethoxyethyl group offers multiple points for chemical modification, enabling the synthesis of derivatives with enhanced biological activity or improved pharmacokinetic profiles.

In recent years, there has been growing interest in cycloalkane derivatives as pharmacophores due to their ability to modulate biological targets effectively. The cyclobutane ring, in particular, is known for its conformational stability and its capacity to engage in specific interactions with biological macromolecules. The incorporation of such motifs into drug candidates has been associated with enhanced binding affinity and selectivity. Furthermore, the ethoxyethyl group can serve as a solubilizing moiety, facilitating the compound's solubility in both aqueous and organic phases, which is crucial for formulation development.

Current research in the field of medicinal chemistry has highlighted the importance of optimizing molecular frameworks to achieve desired therapeutic effects. 1-(1-ethoxyethyl)cyclobutane-1-carboxylic acid exemplifies this trend by integrating structural features that are known to enhance drug-like properties. The carboxylic acid group can participate in hydrogen bonding interactions, which are critical for binding to biological targets such as enzymes and receptors. Additionally, the ethoxyethyl side chain can influence the compound's metabolic stability and distribution within biological systems.

One of the most compelling aspects of 1-(1-ethoxyethyl)cyclobutane-1-carboxylic acid is its potential utility as a building block for more complex pharmacological agents. By leveraging its structural features, chemists can design derivatives that exhibit specific biological activities while maintaining favorable pharmacokinetic characteristics. For instance, modifications to the ethoxyethyl group could alter solubility and permeability profiles, whereas variations around the cyclobutane ring might fine-tune binding interactions with therapeutic targets.

The compound's relevance is further underscored by its potential applications in computational modeling and virtual screening. Its well-defined structure allows for accurate simulations of its behavior in biological systems, enabling researchers to predict its interactions with targets such as proteins and nucleic acids. Such predictive capabilities are invaluable in modern drug discovery pipelines, where high-throughput screening and structure-based design are standard practices.

Recent advancements in synthetic methodologies have made it increasingly feasible to access complex molecular architectures like that of 1-(1-ethoxyethyl)cyclobutane-1-carboxylic acid. Techniques such as transition metal-catalyzed cross-coupling reactions and organometallic chemistry have streamlined the synthesis of cycloalkane derivatives, allowing for greater flexibility in molecular design. These innovations have opened up new avenues for exploring the therapeutic potential of compounds like this one.

The compound's unique structural features also make it an attractive candidate for studying fundamental aspects of molecular recognition and drug-receptor interactions. By investigating how modifications to its core structure influence its biological activity, researchers can gain deeper insights into the principles governing ligand-receptor binding. Such knowledge is essential for developing more effective drugs with improved efficacy and reduced side effects.

In conclusion, 1-(1-ethoxyethyl)cyclobutane-1-carboxylic acid (CAS No: 2228273-57-0) represents a significant advancement in pharmaceutical chemistry. Its combination of structural rigidity and functional diversity positions it as a valuable tool for drug discovery and molecular design. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the development of next-generation therapeutics.

おすすめ記事

推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量